5-Methyl-4,5-dihydro-3H-pyrazol-3-one, commonly known as Edaravone, is a compound with significant pharmacological properties. It belongs to the class of organic compounds known as pyrazolones, characterized by a pyrazole ring featuring a ketone group. The compound is primarily recognized for its antioxidant and neuroprotective effects, particularly in the context of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.
Edaravone is classified under the chemical family of pyrazolones. Its molecular formula is with a molecular weight of approximately 174.20 g/mol . The compound is also noted for its role as an impurity reference standard in various pharmaceutical contexts, particularly in formulations related to analgesics and neurological drugs .
The synthesis of Edaravone can be achieved through several methods, typically involving the condensation of appropriate hydrazones or hydrazines with acylating agents. One notable method includes the reaction of 2-phenyl-2,4-dihydro-3H-pyrazol-3-one with acetyl chloride in the presence of calcium hydroxide, which yields various derivatives of Edaravone .
For example:
The synthesis often involves careful control of reaction conditions such as temperature and pH to optimize yield and purity. Spectroscopic techniques like infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) are employed for characterization .
The molecular structure of Edaravone features a pyrazolone core with a methyl group at the 5-position and a phenyl group at the 2-position. The compound's structural representation can be described using the following identifiers:
The structure exhibits delocalization of electrons across the pyrazole ring, contributing to its stability and reactivity.
Edaravone participates in various chemical reactions typical for pyrazolone derivatives, including acylation, reduction, and condensation reactions. For instance, it can undergo oxidation to form more reactive species that can scavenge free radicals effectively.
Key reactions include:
These reactions are essential for modifying Edaravone's structure to enhance its pharmacological properties.
Edaravone acts primarily as a free radical scavenger. It mitigates oxidative stress by neutralizing reactive oxygen species (ROS), which are implicated in neuronal damage during neurodegenerative processes such as ALS and ischemic stroke .
The mechanism involves:
Clinical studies have demonstrated its effectiveness in delaying disease progression in ALS patients by limiting neuronal cell death associated with oxidative damage .
Edaravone is typically presented as a white crystalline solid with a melting point ranging from 135°C to 137°C .
Relevant data includes:
Edaravone is utilized extensively in clinical settings for its neuroprotective properties:
CAS No.: 37913-77-2
CAS No.: 122547-72-2
CAS No.:
CAS No.: 26639-00-9
CAS No.: 4377-76-8
CAS No.: 1364933-82-3